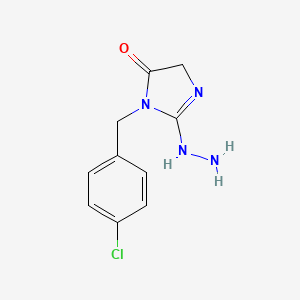

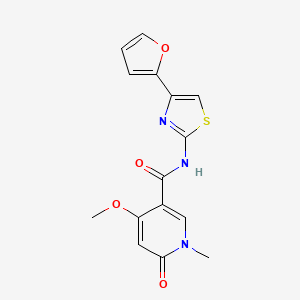

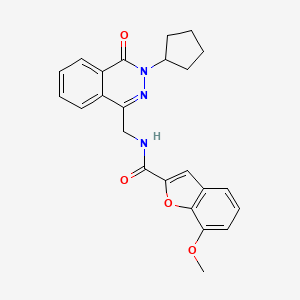

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea, also known as MI-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-3 was first synthesized in 2008 and has since been the subject of numerous scientific studies due to its unique chemical structure and potential as a therapeutic agent. In

Wissenschaftliche Forschungsanwendungen

Degradation and Stability Studies

- Sulfosulfuron Degradation Influenced by Abiotic Factors: A study by Saha and Kulshrestha (2002) explored the stability and degradation of sulfosulfuron, a sulfonylurea herbicide, under various environmental conditions such as pH, temperature, and exposure to sunlight. This work highlights the impact of these factors on the breakdown of sulfosulfuron into different compounds, with a focus on the pathways involving acidic and alkaline hydrolysis and photodegradation. It provides crucial insights into the environmental behavior of sulfosulfuron, contributing to the understanding of its lifecycle and potential environmental impact (Saha & Kulshrestha, 2002).

Biochemical and Molecular Interactions

Urea-Methylamine Mixture as Osmolyte

Lin and Timasheff (1994) investigated the reason behind the use of a mixture of urea and methylamines as osmolytes by marine cartilaginous fishes and the coelacanth. Their study delved into the thermodynamic compensation and interaction of urea with protein, particularly focusing on the effects on ribonuclease T1. This research sheds light on the unique biochemical strategies employed by certain marine species to cope with environmental stress (Lin & Timasheff, 1994).

Cleavage of Sulfonamides with Phenyldimethylsilyllithium

Fleming, Frackenpohl, and Ila (1998) studied the cleavage of toluene-p-sulfonamides of secondary amines and indoles using phenyldimethylsilyllithium. This research is significant in understanding the chemical reactions and transformations involving sulfonamide compounds, providing insights into their potential applications and reactivity (Fleming, Frackenpohl & Ila, 1998).

Synthetic Chemistry and Catalysis

- Ionic Liquid Catalyst for Dihydropyrimidinones Synthesis: Sajjadifar, Nezhad, and Darvishi (2013) described the preparation of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as an acidic ionic liquid and its application as a catalyst in the one-pot synthesis of dihydropyrimidinones. This work contributes to the development of efficient and environmentally friendly synthetic methodologies in organic chemistry (Sajjadifar, Nezhad & Darvishi, 2013).

Environmental and Agricultural Applications

- Sulfonylurea Herbicides in Water Detection: Ayano, Kanazawa, Ando, and Nishimura (2004) developed a method for the confirmation and quantitation of sulfonylureas and urea herbicides in water samples. This research is crucial for environmental monitoring and assessing the presence of these compounds in aquatic ecosystems (Ayano et al., 2004).

Eigenschaften

IUPAC Name |

1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-6-5-7-15(12-13)22-19(23)20-10-11-26(24,25)18-14(2)21-17-9-4-3-8-16(17)18/h3-9,12,21H,10-11H2,1-2H3,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBKGLOKHDGMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide](/img/structure/B2758059.png)

![Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B2758063.png)

![3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2758071.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2758076.png)

![N-(benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2758078.png)